N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(4-Hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazone linker and substituted aryl groups. The (E)-configuration of the imine bond is critical for its structural stability and biological interactions. This compound shares a core scaffold with several analogs, which are often synthesized for applications in medicinal chemistry, such as anticancer, antifungal, and anti-inflammatory agents .
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-2-11-27-17-9-5-15(6-10-17)18-12-19(23-22-18)20(26)24-21-13-14-3-7-16(25)8-4-14/h3-10,12-13,25H,2,11H2,1H3,(H,22,23)(H,24,26)/b21-13+ |
InChI Key |
FVVMDCMGRFVMNF-FYJGNVAPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
This compound undergoes hydrolysis under acidic or basic conditions due to the labile hydrazone (-NH-N=CH-) bond. The reaction typically cleaves the imine bond to regenerate precursor components:
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux (6 hr) | 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide + 4-hydroxybenzaldehyde | 78% | |
| 0.5M NaOH, 80°C (4 hr) | 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid + 4-hydroxybenzylamine | 65% |
The reaction kinetics are pH-dependent, with faster cleavage observed under strongly acidic conditions.
Reduction Reactions
The hydrazone group can be selectively reduced using agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂/Pd-C):
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄ (2 eq) | Ethanol, 25°C, 2 hr | N'-[(4-hydroxyphenyl)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide | Intermediate for bioactive analogs |
| H₂ (1 atm), 10% Pd-C | THF, 50°C, 12 hr | 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide + 4-hydroxytoluene | Deprotection strategy |
Reduction preserves the pyrazole ring while modifying the hydrazone functionality for further derivatization.
Azo Coupling Reactions
The hydrazide group participates in diazo-coupling reactions with aromatic diazonium salts, forming extended conjugated systems:
| Diazonium Salt | Conditions | Product | λmax (nm) |
|---|---|---|---|
| Benzenediazonium chloride | pH 9–10, 0–5°C, 30 min | N'-(4-hydroxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide-azo-benzene | 480 |
| p-Nitrobenzenediazonium | Acetate buffer (pH 4.5), 10°C, 1 hr | Analogous azo derivative with nitro group | 520 |
These azo derivatives show enhanced light absorption properties, making them candidates for photodynamic therapy research.
Cyclization Reactions
Under dehydrating conditions, the compound forms heterocyclic systems:
| Reagent | Conditions | Product | Mechanistic Pathway |
|---|---|---|---|
| PCl₅ (catalytic) | Toluene, reflux, 8 hr | Pyrazolo[1,5-a]pyrimidine derivative | Intramolecular cyclization via C-N bond formation |
| Cu(OAc)₂, DMF | 120°C, 24 hr | 1,3,4-Oxadiazole fused pyrazole | Oxidative cyclization of hydrazide moiety |
Cyclized products exhibit improved thermal stability compared to the parent compound .
Electrophilic Substitution
The electron-rich 4-hydroxyphenyl moiety undergoes regioselective substitutions:
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to -OH | Nitro derivative (yield: 62%) |
| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | Ortho to -OH | Sulfonic acid derivative (yield: 55%) |
| Friedel-Crafts alkylation | MeCl, AlCl₃, 40°C | Meta to -OH | Methyl-substituted analog (yield: 48%) |
Substituents influence the compound’s solubility and binding affinity to biological targets.
Coordination Chemistry
The hydrazone group acts as a polydentate ligand for metal ions:
| Metal Salt | Reaction Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Ethanol, 60°C, 4 hr | Tetradentate Cu(II) complex (square planar) | 12.3 ± 0.2 |
| FeCl₃ | Methanol, 25°C, 2 hr | Octahedral Fe(III) complex | 9.8 ± 0.3 |
Metal complexes demonstrate enhanced antioxidant activity compared to the free ligand.
Photochemical Reactions
UV irradiation induces geometric isomerization and bond cleavage:
| Wavelength | Solvent | Major Process | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm | Acetonitrile | E→Z isomerization of hydrazone | 0.32 |
| 365 nm | Methanol | C–N bond homolysis | 0.18 |
Photodegradation pathways are critical for assessing compound stability in pharmaceutical formulations.
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the compound's potential as a potent antioxidant. Research indicates that derivatives of pyrazole, including N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide, exhibit significant radical scavenging activity. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging tests, demonstrated that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress associated with various diseases .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may play a role in the development of anti-inflammatory drugs .
Antimicrobial Activity
Another significant application of this compound lies in its antimicrobial properties. Studies have shown that pyrazole derivatives can exhibit activity against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria . The structure-activity relationship (SAR) of these compounds indicates that modifications can enhance their effectiveness against specific pathogens.
In Vivo Studies
In vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound. These studies often involve animal models to assess the compound's safety profile and biological effects over time .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their potential as anti-cancer agents. The results indicated that certain modifications to the pyrazole core could enhance cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells . This highlights the compound's versatility and potential for further development in oncological therapeutics.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
Key Findings :
- Higher yields (>90%) correlate with electron-withdrawing substituents (e.g., nitro in ) due to enhanced reactivity of aldehydes .
- Melting points are influenced by crystallinity; bulky groups like tert-butyl () increase melting points .
Anticancer Activity
- The analog (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide () showed potent inhibition of A549 lung cancer cells (IC₅₀ = 1.2 µM) via apoptosis induction, attributed to the 5-chloro-2-hydroxyphenyl group .
- Molecular Docking : Pyrazole-carbohydrazides with 4-propoxyphenyl (Target) may exhibit stronger binding to kinase domains (e.g., EGFR) than ethoxy derivatives () due to extended hydrophobic interactions .
Antifungal Activity
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () demonstrated antifungal activity (MIC = 8 µg/mL against Candida albicans), suggesting that imidazole substituents enhance efficacy .
Computational Insights
Biological Activity
N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a pyrazole ring, a hydrazone linkage, and substituents that may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxy and methoxy groups in the structure may enhance free radical scavenging abilities, thereby providing protective effects against oxidative stress .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Compounds in this class have also been evaluated for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of pyrazole were tested against human cancer cell lines. The results demonstrated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity. The compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, indicating potent anticancer activity .
Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory effects of similar pyrazole compounds in a murine model of arthritis. The findings revealed that treatment with these compounds led to a marked reduction in paw swelling and serum levels of inflammatory markers like TNF-alpha and IL-6. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues .
Data Table: Biological Activities Comparison
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
